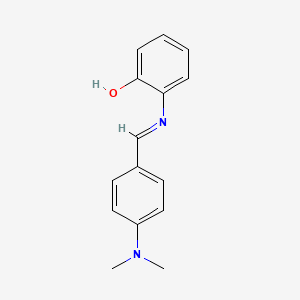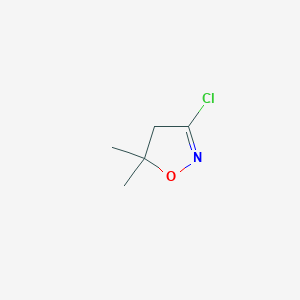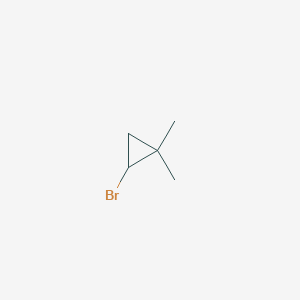
2-Bromo-1,1-dimethylcyclopropane
Descripción general
Descripción
2-Bromo-1,1-dimethylcyclopropane is a useful research compound. Its molecular formula is C5H9Br and its molecular weight is 149.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Cyclopropene Derivatives Synthesis : 2-Bromo-1,1-dimethylcyclopropane reacts with methyl lithium at varying temperatures to produce 1,2-dichloro-3,3-dimethylcyclopropene, which is stable at ambient temperatures and can react with electron-rich or electron-poor alkenes to produce derivatives of 1,2-dichloro-3-methylbut-2-en-1-ylidene (Baird & Hussain, 1989).
Organometallic Chemistry
- Cyclopropylidene Precursors : In the realm of organometallic chemistry, halomethyl-metal compounds such as α-bromocyclopropyl derivatives of tin and lead are studied for their potential as cyclopropylidene precursors (Seyferth & Lambert, 1975).
Nucleophilic Substitution Reactions
- Formation of Cyclopropanes : Dimethyl 2-bromo-2-methylpropylidenemalonate, a related compound, demonstrates the formation of cyclopropane derivatives through nucleophilic substitution reactions with sodium methoxide or potassium cyanide (Kolsaker & Storesund, 1972).
Synthesis of Complex Structures
- Cycloproparene Synthon in Aromatization : 1-Bromo-2-chlorocyclopropene, derivable from similar bromocyclopropane compounds, is utilized in the synthesis of complex structures like 1H-Cyclopropa[b]phenanthrene (Billups et al., 1984).
Polymerization Studies
- Oligomer Formation in Polymerization : 1,1-Dimethylcyclopropane, through aluminum bromide-catalyzed polymerization, forms oligomers and demonstrates varied polymerization reactivity compared to styrene (Aoki et al., 1966).
Microwave Spectroscopy
- Polarity and Microwave Spectrum Analysis : The microwave spectrum of 1,1-dimethylcyclopropane has been studied, providing insights into the molecule's polarity and rotational constants, contributing to a deeper understanding of molecular structure and behavior (Mathur & Harmony, 1979).
Phase-Transfer Catalysis
- Reactions with Haloforms : Under phase-transfer catalysis, certain derivatives of dimethylcyclopropane react with bromoform to afford dibromocyclopropane (Klimkin et al., 2002).
Safety and Hazards
According to the safety data sheet, 2-Bromo-1,1-dimethylcyclopropane is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-bromo-1,1-dimethylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-5(2)3-4(5)6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZZKSOCMDLXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501885 | |
| Record name | 2-Bromo-1,1-dimethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3815-09-6 | |
| Record name | 2-Bromo-1,1-dimethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,1-dimethylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


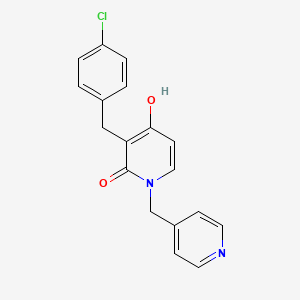
![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3032624.png)
![4,5-Dihydrobenzo[b]oxepin-2(3H)-one](/img/structure/B3032625.png)
![Bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3032626.png)
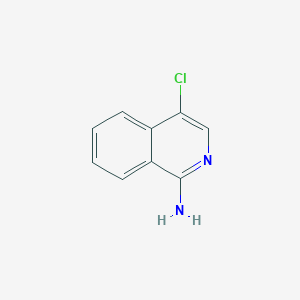

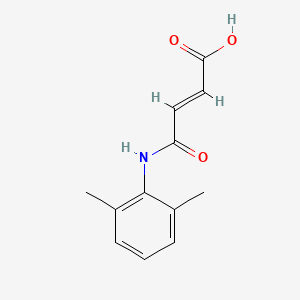

![(3S,3aR,6aS)-5-(2,4-dichlorophenyl)-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3032638.png)
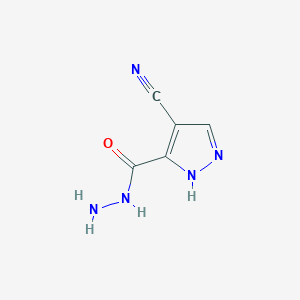
![2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3032641.png)
